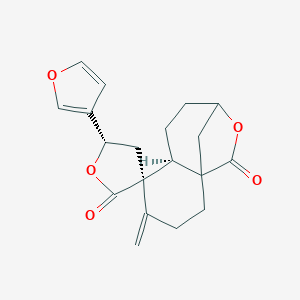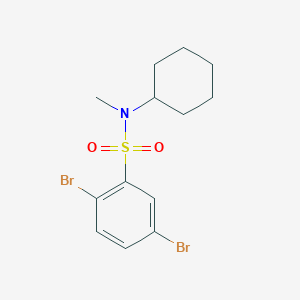![molecular formula C10H9NO5S3 B241571 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid, also known as Furasemide, is a chemical compound that has been widely used in scientific research. It is a thiazolidine-based sulfonic acid that has been synthesized through various methods. The compound has been found to have several biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mechanism of Action
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid inhibits carbonic anhydrase activity by binding to the zinc ion at the active site of the enzyme. This prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ion. This mechanism has been found to be reversible, allowing for the restoration of carbonic anhydrase activity upon removal of the compound.
Biochemical and Physiological Effects
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bicarbonate ion production, and the increase in chloride ion secretion. These effects have been found to be useful in studying the role of carbonic anhydrase in several physiological processes, including acid-base balance, respiration, and renal function. 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for several diseases.
Advantages and Limitations for Lab Experiments
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several advantages as a tool in laboratory experiments, including its ability to inhibit carbonic anhydrase activity, its reversible mechanism of action, and its anti-inflammatory and antioxidant effects. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid in scientific research, including its potential use as a therapeutic agent for several diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. It may also be useful in studying the role of carbonic anhydrase in other physiological processes, such as bone resorption and calcification. Additionally, the development of new synthetic methods for 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid may lead to the discovery of new analogs with improved pharmacological properties.
Synthesis Methods
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid can be synthesized through various methods, including the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide. Another method involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide, and then with sodium sulfite. The final product is obtained by acidification of the reaction mixture. These methods have been optimized to yield a high purity product.
Scientific Research Applications
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which is important in several physiological processes, including acid-base balance, respiration, and renal function. 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has been found to inhibit carbonic anhydrase activity in several tissues, including the kidney, liver, and brain. This has led to its use in studying the role of carbonic anhydrase in these tissues.
properties
Product Name |
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid |
|---|---|
Molecular Formula |
C10H9NO5S3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H9NO5S3/c12-9-8(6-7-2-1-4-16-7)18-10(17)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6- |
InChI Key |
RQTAGYINGRQDJC-VURMDHGXSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)




![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)


![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)

![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)